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Compound of Interest

Compound Name:
1-(3,4-Difluorophenyl)-1H-pyrrole-

2,5-dione

CAS No.: 154505-91-6

Cat. No.: B128842

Get Quote

1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione belongs to the N-aryl maleimide class of

compounds. These molecules are pivotal in various fields, including polymer science, materials

science, and bioconjugation chemistry.[1][2] Their utility often stems from the reactive

maleimide ring, which readily participates in Michael addition reactions, particularly with thiols,

making them invaluable for linking molecules to proteins or other biomolecules.[3][4] The 3,4-

difluorophenyl substituent introduces specific electronic properties and can serve as a

spectroscopic and chromatographic handle.

Accurate structural confirmation and purity assessment are non-negotiable for the successful

application of these reagents in drug development and materials research. Infrared (IR)

spectroscopy and mass spectrometry (MS) are two fundamental, powerful, and complementary

techniques for the unambiguous characterization of such molecules. IR spectroscopy provides

a detailed fingerprint of the functional groups present, confirming the integrity of the maleimide

and difluorophenyl moieties. Mass spectrometry, in turn, provides the exact molecular weight

and offers structural insights through the analysis of fragmentation patterns.
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This guide provides a comprehensive overview of the theoretical principles, practical

experimental protocols, and detailed spectral interpretation for the IR and MS analysis of 1-
(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione.

Molecular Structure and Key Features
Before delving into the spectroscopic analysis, it is essential to visualize the molecule's

structure. It consists of a central five-membered pyrrole-2,5-dione (maleimide) ring attached via

its nitrogen atom to a 3,4-difluorinated phenyl ring.

Caption: Molecular structure of 1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione.

Part 1: Infrared (IR) Spectroscopy Analysis
IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb

infrared radiation at characteristic frequencies, making it an excellent tool for structural

elucidation. For an N-aryl maleimide, the most prominent features will be the carbonyl stretches

of the imide, aromatic C-F stretches, and various C=C and C-N bond vibrations.

Theoretical Vibrational Modes
The key to interpreting an IR spectrum is to anticipate the vibrational frequencies of the

molecule's functional groups. Cyclic imides, such as the pyrrole-2,5-dione ring system, exhibit

two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric stretching.[5]

Asymmetric C=O Stretch: This higher frequency band is typically stronger in cyclic imides.

Symmetric C=O Stretch: This appears at a lower frequency.

Aromatic C-F Stretches: These are typically strong and found in the 1300-1100 cm⁻¹ region.

Aromatic C=C Stretches: These appear as a series of bands in the 1600-1450 cm⁻¹ region.

Vinylic C=C Stretch: The double bond within the maleimide ring will have a characteristic

stretching frequency.

Imide C-N Stretch: The stretching of the C-N bonds within the imide ring system.
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Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR
Attenuated Total Reflectance (ATR) is the preferred method for this type of solid sample as it

requires minimal sample preparation and provides high-quality, reproducible spectra.

Instrument Preparation: Ensure the FT-IR spectrometer is purged and a fresh background

spectrum is collected. This minimizes interference from atmospheric CO₂ and water vapor.

Sample Preparation: Place a small, representative amount of the solid 1-(3,4-
Difluorophenyl)-1H-pyrrole-2,5-dione powder onto the ATR crystal (typically diamond or

germanium).

Data Acquisition:

Apply consistent pressure using the ATR anvil to ensure good contact between the sample

and the crystal.

Collect the spectrum over a range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a high signal-to-noise ratio.

Perform an ATR correction using the instrument's software to account for the wavelength-

dependent depth of penetration of the evanescent wave.

Data Processing: Baseline correct the spectrum and label the major peaks with their

corresponding wavenumbers (cm⁻¹).

Spectral Interpretation: Expected Absorption Bands
The following table summarizes the predicted IR absorption bands for 1-(3,4-
Difluorophenyl)-1H-pyrrole-2,5-dione, based on established group frequencies for N-aryl

maleimides and related structures.[1][5][6]
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Predicted

Wavenumber (cm⁻¹)
Vibrational Mode Expected Intensity Comments

~3100 Vinylic =C-H Stretch Medium-Weak
From the C=C bond in

the pyrrole-dione ring.

~1780
Asymmetric C=O

Stretch (Imide)
Strong

A characteristic and

intense band for cyclic

imides.

~1710
Symmetric C=O

Stretch (Imide)
Strong

The second of the two

key imide carbonyl

bands.

~1600, ~1520, ~1450 Aromatic C=C Stretch
Medium-Strong

(multiple bands)

Characteristic of the

difluorophenyl ring.

~1390
C-N-C Stretch (Imide

Ring)
Strong

Involves the nitrogen

and adjacent carbons.

~1250, ~1180 Aromatic C-F Stretch Strong

Intense bands due to

the high polarity of the

C-F bond.

~870
Vinylic =C-H Bend

(out-of-plane)
Medium

Bending vibration of

the hydrogens on the

maleimide ring.

~820
Aromatic C-H Bend

(out-of-plane)
Medium-Strong

Dependent on the

substitution pattern of

the aromatic ring.

Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ionized molecules. It provides the molecular weight of the compound and, through

fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common

and effective technique for relatively small, thermally stable organic molecules like this one.

Theoretical Fragmentation Pathways
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Upon electron ionization, the molecule loses an electron to form a molecular ion (M⁺•). The

energy imparted during ionization causes this ion to fragment in predictable ways, governed by

the formation of stable ions and neutral molecules.[7][8] For 1-(3,4-Difluorophenyl)-1H-
pyrrole-2,5-dione (Molecular Formula: C₁₀H₅F₂NO₂, Molecular Weight: 209.15 g/mol [9][10]

[11][12]), we can anticipate several key fragmentation steps.

Molecular Ion (M⁺•): The primary ion formed, which should be observed at m/z = 209.

Loss of CO: The imide ring can lose a molecule of carbon monoxide (CO, 28 Da) to form a

stable fragment. This can happen twice.

Cleavage of the N-Aryl Bond: The bond between the maleimide nitrogen and the phenyl ring

can cleave, leading to ions corresponding to the difluorophenyl cation or the maleimide

radical cation.

Fragmentation of the Aromatic Ring: Fluorinated aromatic compounds can exhibit

characteristic losses, such as the loss of a fluorine radical or neutral hydrogen fluoride (HF).

[13][14]

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)

Sample Introduction: The compound can be introduced via a direct insertion probe (for

solids) or a gas chromatograph (GC-MS) if its volatility and thermal stability are suitable. For

this guide, we will describe the direct insertion probe method.

Ionization:

The sample is volatilized in the high vacuum of the ion source.

A beam of electrons (typically at 70 eV) bombards the gaseous molecules, causing

ionization and fragmentation.

Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or similar detector records the abundance of each ion.
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Data Acquisition: The instrument software generates a mass spectrum, which is a plot of

relative ion abundance versus m/z.

Spectral Interpretation: Predicted Mass Spectrum
The following table outlines the major ions expected in the EI mass spectrum of 1-(3,4-
Difluorophenyl)-1H-pyrrole-2,5-dione.

Predicted m/z
Proposed Ionic

Fragment
Neutral Loss Comments

209 [C₁₀H₅F₂NO₂]⁺• - Molecular Ion (M⁺•)

181 [C₉H₅F₂NO]⁺• CO (28 Da)

Loss of one carbonyl

group from the imide

ring.

153 [C₈H₅F₂N]⁺• 2 x CO (56 Da)
Loss of both carbonyl

groups.

113 [C₆H₃F₂]⁺ C₄H₂NO₂•
Cleavage to form the

difluorophenyl cation.

96 [C₄H₂NO₂]⁺ C₆H₃F₂•
Cleavage to form the

maleimide cation.

The proposed fragmentation pathway below illustrates these key bond cleavages.
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[C₁₀H₅F₂NO₂]⁺•
m/z = 209

Molecular Ion

[C₉H₅F₂NO]⁺•
m/z = 181

- CO

[C₆H₃F₂]⁺
m/z = 113

Difluorophenyl Cation

- C₄H₂NO₂•

[C₄H₂NO₂]⁺
m/z = 96

Maleimide Cation

- C₆H₃F₂•

[C₈H₅F₂N]⁺•
m/z = 153

- CO

Click to download full resolution via product page

Caption: Proposed EI-MS fragmentation pathway for the target molecule.

Conclusion
The combined application of Infrared (IR) Spectroscopy and Mass Spectrometry (MS) provides

a robust and definitive characterization of 1-(3,4-Difluorophenyl)-1H-pyrrole-2,5-dione. The

IR spectrum confirms the presence of the critical imide and difluoroaromatic functional groups

through their characteristic vibrational frequencies. The mass spectrum confirms the molecular

weight via the molecular ion and corroborates the structure through predictable fragmentation

patterns, including the sequential loss of carbonyl groups and cleavage at the N-aryl bond.

These self-validating protocols and interpretive frameworks are essential for ensuring the

quality and identity of this important chemical intermediate in research and development

settings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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